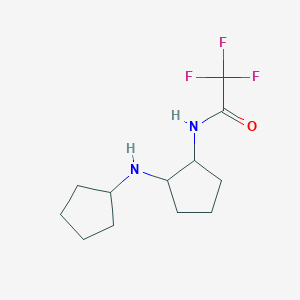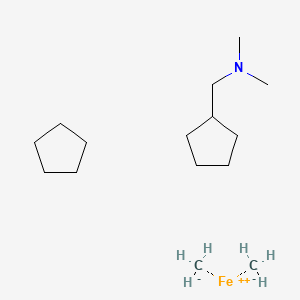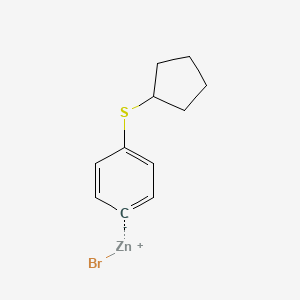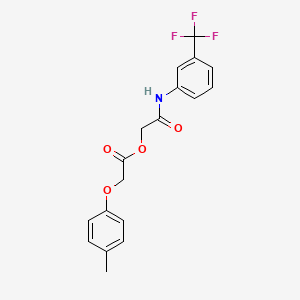![molecular formula C22H22N2O2S2 B14870828 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole is a compound that belongs to the thiazolo[5,4-d]thiazole family. This compound is known for its unique structural properties, which include a rigid planar structure and high oxidative stability. These characteristics make it an attractive candidate for various applications in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole typically involves a multi-step process. One common method starts with the chlorination of ethyl isothiocyanatoacetate, followed by dehydrohalogenation to form the diethyl 2,5-dicarboxylate intermediate. This intermediate is then subjected to saponification and decarboxylation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions facilitate electron transfer and charge separation, making it an effective component in photocatalytic and electronic applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole: Known for its luminescent properties and used in metal-organic frameworks.
Thiazolo[5,4-d]thiazole-based compounds with spirobifluorene moiety: These compounds exhibit excellent electronic structures and are used in optoelectronic materials.
Uniqueness
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole stands out due to its isopropoxyphenyl groups, which enhance its solubility and processability compared to other thiazolo[5,4-d]thiazole derivatives. This makes it particularly suitable for applications requiring solution processing and film formation .
Properties
Molecular Formula |
C22H22N2O2S2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2,5-bis(4-propan-2-yloxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C22H22N2O2S2/c1-13(2)25-17-9-5-15(6-10-17)19-23-21-22(27-19)24-20(28-21)16-7-11-18(12-8-16)26-14(3)4/h5-14H,1-4H3 |
InChI Key |
GDTUBEMUAQCIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
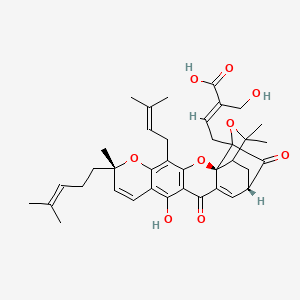
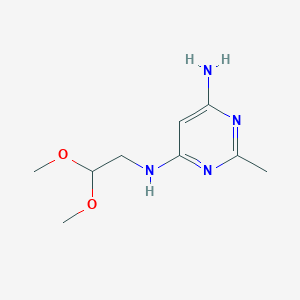
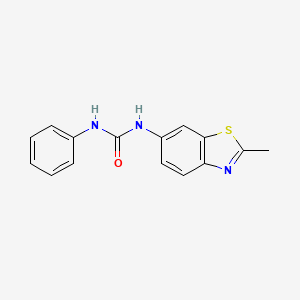
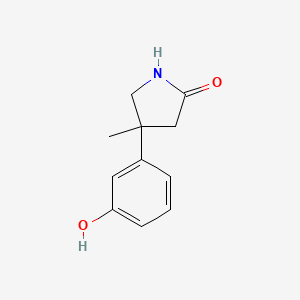
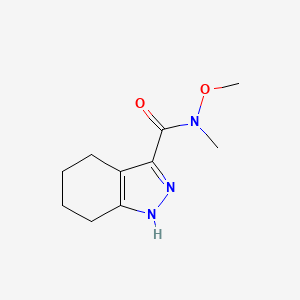
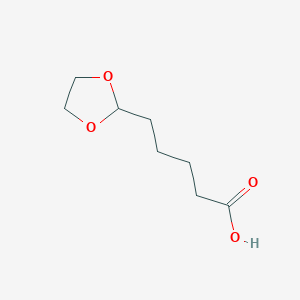

![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
